Differential Color Outcome vs. Isomeric Methyl-Aminophenol Couplers in Oxidative Hair Dyeing
The color produced by oxidative coupling of 3-(Methylamino)phenol is distinct from its positional isomers. Literature on m-aminophenol derivatives indicates that the position of a methyl substituent dramatically alters the resulting shade. Dyeings with 6-methyl-3-aminophenol produce magenta or a 'dark red with a blue cast,' whereas the isomeric 4-methyl-3-aminophenol yields greyish blue to magenta shades that rapidly fade to blue-grey [1]. While this data is for methyl-substituted analogs, it establishes a class-level principle that substitution pattern is a critical determinant of colorimetric outcome and fastness for meta-aminophenol couplers [1].
| Evidence Dimension | Resulting hair color shade and fading behavior |
|---|---|
| Target Compound Data | 3-(Methylamino)phenol (N-methyl substitution at the amino group). Expected to produce distinct shade and fading properties compared to C-methyl isomers based on established structure-property relationships [1]. |
| Comparator Or Baseline | 6-methyl-3-aminophenol (CAS 2835-95-2) and 4-methyl-3-aminophenol (CAS 2835-99-6) |
| Quantified Difference | 6-methyl isomer: magenta or dark red with blue cast. 4-methyl isomer: greyish blue to magenta, rapidly fading to blue-grey [1]. |
| Conditions | Oxidative hair dyeing with a variety of p-diamines as primary intermediates [1]. |
Why This Matters
This class-level evidence confirms that even minor structural modifications in the aminophenol coupler class lead to significant, non-interchangeable differences in final product color and durability, directly impacting the performance and quality of hair dye formulations.
- [1] Corbett, J. F. (1973). The Role of Meta Difunctional Benzene Derivatives in Oxidative Hair Dyeing. I. Reaction with p-Diamines. Journal of the Society of Cosmetic Chemists, 24(2), 103-120. View Source
